molecular formula C14H10N6 B2552683 7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303146-13-6

7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2552683
CAS No.: 303146-13-6
M. Wt: 262.276
InChI Key: WZUCXENYFHNPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique fusion of pyridine, pyrrole, triazole, and pyrimidine rings

Preparation Methods

The synthesis of 7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyridine and pyrrole derivatives with triazole and pyrimidine intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, specific solvents, and temperature control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar compounds to 7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine include other fused heterocyclic systems such as:

The uniqueness of this compound lies in its specific ring fusion and the potential for diverse functionalization, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

7-pyridin-4-yl-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6/c1-2-10-19(9-1)14-17-13-16-8-5-12(20(13)18-14)11-3-6-15-7-4-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUCXENYFHNPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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